Differential Antiviral Potency and Selectivity: Leucoside vs. RSV, PIV3, and Influenza A
Leucoside demonstrates substantial differential antiviral activity against distinct viral targets in a single standardized assay system. In MDCK cells, Leucoside inhibits respiratory syncytial virus (RSV) Long strain with an IC50 of 4.1 µg/mL, whereas activity against parainfluenza virus type 3 (PIV3) is markedly weaker (IC50 = 65.4 µg/mL) and essentially absent against influenza A H1N1 (IC50 > 100.0 µg/mL) . Cytotoxicity against MDCK cells occurs at an IC50 of 261.7 µg/mL, yielding calculated selectivity indices (SI) of 63.8 for RSV Long, 4.0 for PIV3, and <0.5 for influenza A .
| Evidence Dimension | Antiviral potency (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50: 4.1 µg/mL (RSV Long), 65.4 µg/mL (PIV3), >100.0 µg/mL (H1N1); SI: 63.8 (RSV), 4.0 (PIV3), <0.5 (H1N1) |
| Comparator Or Baseline | Leucoside activity across three distinct viral strains within the same experimental system |
| Quantified Difference | 15.9-fold higher potency against RSV vs. PIV3; >24-fold higher vs. H1N1; SI differs by 16-fold between RSV and PIV3 |
| Conditions | MDCK cell line; antiviral activity measured by cytopathic effect inhibition; cytotoxicity measured in parallel |
Why This Matters
This intra-compound selectivity profile enables Leucoside to serve as a tool compound for dissecting RSV-specific mechanisms with minimal off-target antiviral interference.
